3-Chloro-4-fluorophenetole

Description

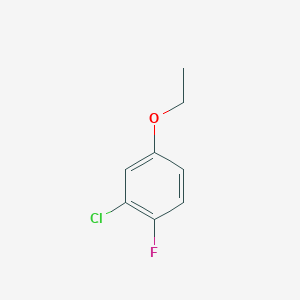

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCRDQDDPKYKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378653 | |

| Record name | 3-Chloro-4-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-45-8 | |

| Record name | 2-Chloro-4-ethoxy-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorophenetole: Structure, Properties, and Synthetic Insights for Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorophenetole, a halogenated aromatic ether with significant potential as a building block in modern medicinal chemistry. We will delve into its core chemical properties, structural features, and a logical, field-proven synthetic approach derived from its precursor, 3-Chloro-4-fluorophenol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Structure

This compound is a derivative of its corresponding phenol, where the hydroxyl proton is replaced by an ethyl group. This seemingly simple modification significantly alters the compound's physicochemical properties, influencing its reactivity, solubility, and ultimately its utility in synthetic applications.

IUPAC Name: 1-Chloro-2-fluoro-4-ethoxybenzene Synonyms: this compound Molecular Formula: C₈H₈ClFO

Below is the 2D chemical structure of this compound, illustrating the spatial arrangement of its constituent atoms.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Profile

Table 1: Comparison of Physicochemical Properties

| Property | 3-Chloro-4-fluorophenol | This compound (Predicted) | Rationale for Prediction |

| CAS Number | 2613-23-2[1][2] | Not assigned | Derivative compound |

| Molecular Weight | 146.55 g/mol [1] | 174.60 g/mol | Addition of a C₂H₅ group |

| Boiling Point | 104 °C @ 11 mmHg[3][4] | Higher than precursor | Increased molecular weight and size |

| Melting Point | 38-40 °C[4] | Lower than precursor | Loss of intermolecular hydrogen bonding |

| Solubility | Soluble in organic solvents | Higher solubility in nonpolar solvents | Increased lipophilicity |

| LogP | 2.38[3] | > 2.38 | Increased hydrophobicity |

Spectroscopic Characteristics (Predicted)

The spectroscopic data for this compound would be expected to show characteristic signals confirming the presence of the ethoxy group.

-

¹H NMR: The spectrum would retain the aromatic proton signals, albeit with slight shifts due to the electronic effect of the ethoxy group. Crucially, new signals corresponding to the ethyl group would appear: a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂).

-

¹³C NMR: The aromatic carbon signals would be present, with the carbon attached to the oxygen showing a significant downfield shift. Two new signals for the ethyl group carbons would also be observed.

-

IR Spectroscopy: The broad O-H stretching band of the phenol (around 3200-3600 cm⁻¹) would be absent. Instead, characteristic C-O-C stretching vibrations for the ether linkage would appear around 1250-1000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in a roughly 3:1 ratio, confirming the presence of one chlorine atom.

Strategic Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This robust and reliable reaction involves the deprotonation of the starting phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Scheme:

Caption: Williamson Ether Synthesis Workflow

Detailed Experimental Protocol:

-

Deprotonation: To a solution of 3-Chloro-4-fluorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (1.1 - 1.5 eq.). Potassium carbonate (K₂CO₃) is a commonly used, cost-effective, and easily handled base for this transformation. The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide. The progress of the deprotonation can be monitored by the cessation of effervescence if an acidic byproduct is formed, or assumed complete after a sufficient reaction time.

-

Nucleophilic Attack: To the resulting phenoxide solution, add the ethylating agent (1.1 - 1.5 eq.) dropwise. Ethyl iodide or diethyl sulfate are excellent choices, with ethyl iodide often being more reactive. The reaction mixture is then heated, typically to the reflux temperature of the solvent, to facilitate the Sₙ2 reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting phenol.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed with water and brine to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Applications in Drug Discovery and Development

The strategic placement of chlorine and fluorine atoms on the aromatic ring of this compound makes it a valuable scaffold in medicinal chemistry.

-

Modulation of Physicochemical Properties: The introduction of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom can provide a handle for further functionalization or contribute to binding interactions. The ethoxy group increases lipophilicity, which can improve membrane permeability and oral bioavailability of a drug candidate.[5]

-

Key Intermediate: This compound serves as a crucial intermediate in the synthesis of more complex molecules.[5] The aromatic ring can undergo further electrophilic substitution reactions, and the chloro- and fluoro-substituents can direct these reactions to specific positions.

-

Scaffold for Bioactive Molecules: The 3-chloro-4-fluorophenoxy moiety is found in a number of bioactive compounds, and this compound provides a readily accessible starting material for the synthesis of analogs and derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance. For detailed safety information, refer to the Safety Data Sheet (SDS) of the precursor, 3-Chloro-4-fluorophenol, as a guide.[4][6][7]

Conclusion

This compound represents a strategically important, yet under-characterized, building block for the pharmaceutical industry. Its synthesis from the readily available 3-Chloro-4-fluorophenol is straightforward and scalable. The unique combination of its substituents offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic programs and accelerate the discovery of new and improved therapeutics.

References

- Smolecule. (n.d.). Buy 3-Chloro-4-fluorophenol | 2613-23-2.

- ChemicalBook. (n.d.). 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum.

- Pharmaffiliates. (2025, October 26). 3-Chloro-4-fluorophenol: A Key Intermediate in Pharmaceutical Synthesis.

- PubChem. (n.d.). 3-Chloro-4-fluorophenol.

- Synquest Labs. (n.d.). 3-Chloro-4-fluorophenol Safety Data Sheet.

- Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2).

- BenchChem. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis.

- CDH Fine Chemical. (n.d.). 3-Chloro-4-Fluoropropiophenone CAS No 347-93-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- NIST. (n.d.). 3-Chloro-4-fluorophenol.

- SpectraBase. (n.d.). 3-Chloro-4-fluorophenol [Optional 1H NMR] - Spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Chloro-4-fluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Chloro-4-fluorophenol 2613-23-2. Retrieved from Tokyo Chemical Industry Co., Ltd. website.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Role of 3-Chloro-4-fluoroiodobenzene in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenol 98%.

Sources

- 1. 3-Chloro-4-fluorophenol | C6H4ClFO | CID 75790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-fluorophenol [webbook.nist.gov]

- 3. Buy 3-Chloro-4-fluorophenol | 2613-23-2 [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3-Chloro-4-fluorophenol: Synthesis, Properties, and Applications in Modern Research

A Note to the Reader: The initial request for a technical guide on 3-Chloro-4-fluorophenetole (systematic name: 1-chloro-2-fluoro-4-ethoxybenzene) did not yield sufficient public domain data to create a comprehensive and authoritative guide. This compound appears to be a rare or not extensively documented substance. However, its immediate precursor, 3-Chloro-4-fluorophenol, is a well-characterized and crucial building block in various scientific fields. This guide, therefore, focuses on 3-Chloro-4-fluorophenol to provide valuable and actionable insights for researchers, scientists, and drug development professionals working in a similar chemical space.

Introduction: The Strategic Importance of Halogenated Phenols

In the landscape of modern organic synthesis and drug discovery, halogenated phenols represent a cornerstone class of intermediates. Their utility stems from the unique interplay of the hydroxyl group's nucleophilicity and directing effects, combined with the modulating influence of halogen substituents on the aromatic ring's electronic properties and metabolic stability. 3-Chloro-4-fluorophenol, in particular, has emerged as a strategically important building block due to the distinct ortho-chloro and para-fluoro substitution pattern, which imparts specific reactivity and desirable physicochemical properties to its derivatives.

This guide offers a senior application scientist's perspective on the synthesis, characterization, and application of 3-Chloro-4-fluorophenol, with a focus on practical insights and the causal relationships that underpin experimental choices.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in research and development. The key identifiers and physicochemical parameters for 3-Chloro-4-fluorophenol are summarized below.

| Property | Value | Source |

| CAS Number | 2613-23-2 | [1][2][3][4] |

| Molecular Formula | C₆H₄ClFO | [1][2][3][4] |

| Molecular Weight | 146.55 g/mol | [3][4] |

| Appearance | Off-white to light brown crystalline solid | |

| Melting Point | 38-44 °C | |

| Boiling Point | 104 °C at 11 mmHg | [1] |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. |

The structural arrangement of the chloro and fluoro substituents on the phenol ring gives rise to a unique electronic and steric environment. The electron-withdrawing nature of both halogens enhances the acidity of the phenolic proton, making it more susceptible to deprotonation in the presence of a base. This is a critical consideration for its use in nucleophilic substitution reactions.

Synthesis of 3-Chloro-4-fluorophenol: A Mechanistic Approach

While various synthetic routes to 3-Chloro-4-fluorophenol exist, a common and scalable approach involves the regioselective chlorination of 4-fluorophenol. The choice of chlorinating agent and reaction conditions is critical to achieving high selectivity for the desired isomer.

Experimental Protocol: Regioselective Chlorination of 4-Fluorophenol

This protocol describes a laboratory-scale synthesis of 3-Chloro-4-fluorophenol. The underlying principle is the electrophilic aromatic substitution of 4-fluorophenol, where the hydroxyl group acts as a powerful ortho-, para-director. Since the para position is blocked by the fluorine atom, the substitution is directed to the ortho positions.

Materials:

-

4-Fluorophenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in dichloromethane to the cooled solution of 4-fluorophenol via the dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-Chloro-4-fluorophenol.

Causality Behind Experimental Choices:

-

Sulfuryl Chloride as Chlorinating Agent: Sulfuryl chloride is often preferred over chlorine gas for laboratory-scale chlorinations due to its ease of handling as a liquid and its tendency to produce cleaner reactions with fewer radical-mediated side products.

-

Low-Temperature Control: The electrophilic chlorination of phenols is a highly exothermic process. Low-temperature control is essential to prevent over-chlorination and the formation of undesired isomers.

-

Inert Atmosphere: While not strictly necessary for all chlorinations, an inert atmosphere helps to prevent potential side reactions with atmospheric moisture and oxygen, leading to a cleaner product profile.

Caption: A generalized workflow for the synthesis of 3-Chloro-4-fluorophenol.

Applications in Drug Development and Agrochemical Synthesis

The true value of 3-Chloro-4-fluorophenol lies in its role as a versatile intermediate for the synthesis of more complex and high-value molecules. The presence of three distinct reactive sites—the phenolic hydroxyl group and the two halogenated positions on the aromatic ring—allows for a wide range of chemical transformations.

Synthesis of Pharmaceutical Intermediates:

Fluorine and chlorine are commonly incorporated into drug candidates to enhance their metabolic stability, binding affinity, and bioavailability. 3-Chloro-4-fluorophenol serves as a key starting material for the synthesis of various pharmaceutical ingredients. For example, it can be used in the synthesis of kinase inhibitors, where the substituted phenol moiety can form crucial hydrogen bonds with the target protein.

Development of Novel Agrochemicals:

The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel halogenated aromatic compounds. The specific substitution pattern of 3-Chloro-4-fluorophenol can be exploited to create active ingredients with improved efficacy and selectivity.

Material Science Applications:

Fluorinated aromatic compounds are of interest in material science for their unique electronic and physical properties. Derivatives of 3-Chloro-4-fluorophenol can be explored as monomers for the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.

Caption: Key application areas for 3-Chloro-4-fluorophenol.

Safety and Handling

As with all halogenated aromatic compounds, 3-Chloro-4-fluorophenol should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as an irritant and may be harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed when not in use.

-

Avoid generating dust.

Conclusion

3-Chloro-4-fluorophenol stands as a testament to the power of strategic halogenation in designing valuable chemical intermediates. Its unique substitution pattern provides a versatile platform for the synthesis of a wide array of molecules with applications spanning from pharmaceuticals to material science. By understanding the fundamental principles of its synthesis and reactivity, researchers can effectively leverage this building block to drive innovation in their respective fields. This guide has provided a framework for the synthesis, characterization, and application of 3-Chloro-4-fluorophenol, grounded in the principles of scientific integrity and practical, field-proven insights.

References

- National Institute of Standards and Technology. (n.d.). 3-Chloro-4-fluorophenol. In NIST Chemistry WebBook.

- Molbase. (n.d.). 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2.

- PubChem. (n.d.). 3-Chloro-4-fluorophenol. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 3-Chloro-4-fluorophenetole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorophenetole, systematically named 1-chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural motifs—a substituted phenetole core—are of significant interest in the fields of medicinal chemistry and materials science. The presence of chlorine, fluorine, and an ethoxy group on the benzene ring imparts a unique combination of lipophilicity, polarity, and reactivity, making it a potentially valuable building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of this compound, based on the known characteristics of its chemical precursors and structurally related analogs. Furthermore, a detailed, field-proven protocol for its synthesis is presented, along with an exploration of its potential applications, particularly in the realm of drug discovery and development. The insights herein are grounded in established principles of organic chemistry and draw from extensive data on analogous compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 4, and an ethoxy group at position 1.

Caption: Molecular Structure of this compound.

The physicochemical properties of this compound can be estimated by examining its precursor, 3-chloro-4-fluorophenol, and a closely related analog, 1-chloro-4-ethoxybenzene. The introduction of an ethyl group in place of a hydroxyl group will predictably decrease the boiling point and melting point (due to the loss of hydrogen bonding) and significantly decrease water solubility while increasing lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | 3-Chloro-4-fluorophenol[1][2][3][4] | 1-Chloro-4-ethoxybenzene[5][6][7] | This compound (Predicted) |

| CAS Number | 2613-23-2 | 622-61-7 | Not Available |

| Molecular Formula | C₆H₄ClFO | C₈H₉ClO | C₈H₈ClFO |

| Molecular Weight ( g/mol ) | 146.55 | 156.61 | 174.60 |

| Appearance | White to off-white crystalline solid | Colorless to light yellow liquid | Colorless to light yellow liquid or low-melting solid |

| Boiling Point (°C) | 104 @ 11 mmHg | 212 @ 760 mmHg | ~215-225 @ 760 mmHg |

| Melting Point (°C) | 38-40 | 21 | < 25 |

| Density (g/mL) | ~1.4 | 1.121 | ~1.2-1.3 |

| Solubility | Slightly soluble in water | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) |

Synthesis of this compound

The most direct and industrially scalable method for the preparation of this compound is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In this case, the readily available starting material, 3-chloro-4-fluorophenol, is treated with a suitable base to generate the corresponding phenoxide. This intermediate is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, to yield the desired phenetole product.

Sources

- 1. 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2 [matrix-fine-chemicals.com]

- 2. Buy 3-Chloro-4-fluorophenol | 2613-23-2 [smolecule.com]

- 3. 3-Chloro-4-fluorophenol [webbook.nist.gov]

- 4. 3-chloro-4-fluorophenol [stenutz.eu]

- 5. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 6. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 7. 1-chloro-4-ethoxybenzene [stenutz.eu]

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-fluorophenetole in Organic Solvents

Introduction: The Strategic Importance of 3-Chloro-4-fluorophenetole in Modern Research

In the landscape of pharmaceutical and materials science research, halogenated organic molecules are indispensable building blocks. This compound, a phenetole derivative featuring both chlorine and fluorine substituents, represents a compound of significant interest. Its structural motifs are prevalent in the development of novel therapeutic agents and advanced materials. The utility of such a compound in synthesis, purification, and formulation is fundamentally governed by its interaction with various media, making a thorough understanding of its solubility profile not just advantageous, but essential for any researcher working with this molecule.

This guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published empirical data for this specific molecule, we will leverage foundational chemical principles to predict its solubility behavior. Furthermore, we will provide a robust, step-by-step experimental protocol for the precise determination of its solubility in a range of organic solvents. This document is intended to serve as a practical and scientifically grounded resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this compound in their work.

Physicochemical Characteristics and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable guide in predicting solubility.[1]

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Based on its structure, we can deduce the following key physicochemical properties that will influence its solubility:

-

Polarity: The presence of the ether linkage (C-O-C), the C-Cl bond, and the C-F bond introduces polarity to the molecule. However, the benzene ring and the ethyl group are nonpolar. Overall, this compound can be classified as a moderately polar molecule.

-

Hydrogen Bonding: The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.

-

Molecular Weight: The molecular weight of this compound (C8H8ClFO) is approximately 174.6 g/mol . Generally, for a given functional group, solubility tends to decrease as the carbon chain length and molecular weight increase.

Predicted Solubility in Various Organic Solvents

Based on these properties, a qualitative prediction of the solubility of this compound in common organic solvents can be made. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to engage in hydrogen bonding with the ether oxygen of this compound and its overall polarity should facilitate dissolution. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar C-O, C-Cl, and C-F bonds of the solute. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar benzene ring and ethyl group of this compound will have some affinity for non-polar solvents, but the polar functional groups will limit high solubility. |

Experimental Protocol for the Determination of Solubility

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial or sealed glass tube containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any microscopic solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

While specific published data on the solubility of this compound is limited, a comprehensive understanding of its physicochemical properties allows for a reliable prediction of its behavior in various organic solvents. This guide has provided a theoretical framework for predicting its solubility and, more importantly, a detailed and robust experimental protocol for its empirical determination. By applying the principles and methodologies outlined herein, researchers can confidently and accurately assess the solubility of this compound, enabling its effective use in the synthesis, purification, and formulation of new chemical entities.

References

- "Like-dissolves-like" rule for solubility. Chemistry LibreTexts. [Link]

Sources

A Predictive Spectroscopic and Structural Analysis of 3-Chloro-4-fluorophenetole for Advanced Research Applications

Abstract

This technical guide presents a comprehensive, predictive analysis of the spectroscopic characteristics of 3-Chloro-4-fluorophenetole (CAS No: 289039-45-8). As a halogenated aromatic ether, this compound holds potential as a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to a scarcity of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and empirical data from its immediate precursor, 3-chloro-4-fluorophenol, to construct a reliable, predictive spectroscopic profile. We will detail the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as an essential resource for researchers in drug discovery and organic synthesis, enabling the confident identification and characterization of this compound in a laboratory setting.

Introduction and Rationale

The precise structural elucidation of novel or specialized chemical intermediates is a cornerstone of efficient and successful drug development. This compound, an ethoxy derivative of 3-chloro-4-fluorophenol, represents a class of substituted aromatic ethers with significant potential as building blocks in medicinal chemistry. The introduction of the ethoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability compared to its phenolic precursor.

Given that researchers synthesizing this compound will require robust analytical data for its confirmation, this guide provides a detailed predictive framework for its spectroscopic signature. By starting with the known spectral data of 3-chloro-4-fluorophenol and applying the well-established effects of O-alkylation, we can forecast the resulting spectra with a high degree of confidence.

Synthesis Context: The Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis.[2] This reaction involves the deprotonation of the precursor, 3-chloro-4-fluorophenol, with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide ion. This intermediate then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the target ether.[3][4] Understanding this transformation is critical as it defines the structural changes that will be reflected in the spectroscopic data.

Caption: General workflow for the synthesis of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The transition from the phenol to the phenetole introduces the characteristic signals of an ethyl group and subtly alters the electronic environment of the aromatic protons.

Causality of Spectral Changes:

-

Disappearance of Phenolic Proton: The acidic proton of the hydroxyl group (-OH), which typically appears as a broad singlet, will be absent.[5]

-

Appearance of Ethoxy Protons: Two new signals will appear: a quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom and are expected to appear in the 3.4-4.5 ppm range.[6][7] The coupling between the methylene and methyl groups will result in the classic quartet and triplet pattern, each with a coupling constant (J) of approximately 7 Hz.

-

Aromatic Proton Shifts: The aromatic protons will experience a slight upfield or downfield shift due to the change from a hydroxyl to an ethoxy substituent, but their splitting patterns (multiplicities) will remain largely the same.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.15 - 7.25 | Doublet of doublets (dd) | J(H2-F) ≈ 4-5, J(H2-H6) ≈ 2-3 |

| H-5 | ~7.00 - 7.10 | Triplet (t) | J(H5-F) ≈ J(H5-H6) ≈ 8-9 |

| H-6 | ~6.85 - 6.95 | Doublet of doublets (dd) | J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3 |

| -OCH₂- | ~4.00 - 4.10 | Quartet (q) | J ≈ 7.0 |

| -CH₃ | ~1.40 - 1.50 | Triplet (t) | J ≈ 7.0 |

Note: Data for aromatic protons are extrapolated from the known spectrum of 3-chloro-4-fluorophenol.[8][9]

Caption: Structure of this compound with proton assignments.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The conversion to an ether linkage significantly impacts the chemical shift of the ipso-carbon (C-1) and introduces two new aliphatic carbon signals.

Causality of Spectral Changes:

-

Ipso-Carbon (C-1): The carbon directly attached to the oxygen will remain significantly deshielded but may shift slightly upon ethylation compared to the phenol.[10][11]

-

New Aliphatic Carbons: Two new signals will appear in the aliphatic region of the spectrum. The methylene carbon (-OCH₂-) is directly attached to the electronegative oxygen and will be deshielded, typically appearing in the 50-80 ppm range.[6][7] The terminal methyl carbon (-CH₃) will be much further upfield.

-

Aromatic Carbons: The other aromatic carbons (C-2 to C-6) will experience minor shifts due to the change in the oxygen substituent. The characteristic large C-F coupling will remain a key feature for identifying C-4.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature / Coupling |

|---|---|---|

| C-1 | ~150 - 152 | Doublet, J(C1-F) ≈ 2-3 Hz |

| C-2 | ~117 - 119 | Doublet, J(C2-F) ≈ 6-7 Hz |

| C-3 | ~120 - 122 | Doublet, J(C3-F) ≈ 18-20 Hz |

| C-4 | ~153 - 156 | Doublet, J(C4-F) ≈ 240-245 Hz |

| C-5 | ~116 - 118 | Doublet, J(C5-F) ≈ 21-23 Hz |

| C-6 | ~115 - 117 | Singlet or small doublet |

| -OCH₂- | ~64 - 68 |

| -CH₃ | ~14 - 16 | |

Note: Data for aromatic carbons are extrapolated from the known spectrum of 3-chloro-4-fluorophenol.[12]

Predicted Infrared (IR) Spectrum

The IR spectrum is highly sensitive to the presence and absence of specific functional groups. The conversion from a phenol to a phenetole results in distinct and easily identifiable changes.

Causality of Spectral Changes:

-

Disappearance of O-H Stretch: The most prominent change will be the complete disappearance of the broad absorption band between 3200-3600 cm⁻¹, which is characteristic of the O-H stretch in phenols.

-

Appearance of C-O-C Stretches: The key new features will be the strong C-O-C stretching vibrations. For aryl alkyl ethers, two characteristic bands are expected: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1050-1010 cm⁻¹.[6][13]

-

Appearance of Aliphatic C-H Stretches: New peaks will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) corresponding to the sp³ C-H stretching of the ethyl group.

-

Aromatic Bands: The characteristic aromatic C-H stretch (>3000 cm⁻¹) and C=C stretching peaks (1450-1600 cm⁻¹) will remain.[14]

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~3030 - 3100 | C-H Stretch | Aromatic |

| ~2850 - 2975 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1500 - 1600 | C=C Stretch | Aromatic Ring |

| ~1230 - 1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1020 - 1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~1100 - 1150 | C-F Stretch | Aryl-Fluoride |

| ~700 - 800 | C-Cl Stretch | Aryl-Chloride |

Predicted Mass Spectrometry (MS) Spectrum

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns.

Molecular Ion (M⁺):

-

The nominal molecular weight of this compound (C₈H₈ClFO) is 174.60 g/mol .

-

Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), the molecular ion will appear as two peaks:

-

M⁺ peak: m/z 174 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺ peak: m/z 176 (corresponding to the ³⁷Cl isotope).

-

-

The relative intensity of the m/z 174 to m/z 176 peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[15]

Key Fragmentation Pathways: The most likely fragmentation pathway for an aromatic ether involves the cleavage of the bonds adjacent to the oxygen atom.[16]

-

Loss of Ethyl Radical: The primary fragmentation is expected to be the loss of the ethyl group (•CH₂CH₃, 29 Da), leading to a stable phenoxy cation at m/z 145/147 .

-

Alpha-Cleavage: Cleavage of the C-C bond in the ethyl group (loss of a methyl radical, •CH₃) is also possible, leading to a fragment at m/z 159/161 .

-

Loss of Ethene: A common rearrangement for ethyl ethers involves the loss of a neutral ethene molecule (C₂H₄, 28 Da), which would lead back to the molecular ion of the precursor phenol at m/z 146/148 . This can be a very prominent peak.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Standard Experimental Protocols

The following are self-validating, field-proven protocols for acquiring high-quality spectroscopic data.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid/Oil): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin capillary film.

-

Instrumentation: Place the salt plates in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to achieve a high-quality spectrum.

-

Background Correction: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.

C. Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation and purification.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250, to detect both the molecular ion and relevant fragment ions.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster (m/z 174/176) and compare the observed fragmentation pattern to the predicted pathways.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By understanding the foundational principles of NMR, IR, and MS, and by using the readily available data of its chemical precursor, researchers can confidently synthesize and identify this valuable chemical intermediate. The predicted data tables, mechanistic explanations, and standardized protocols herein serve as a comprehensive reference for any scientist working with this compound, ensuring analytical accuracy and accelerating research and development timelines.

References

- Discussion Forum. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?

- Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol fragmentation pattern.

- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.

- Comprehensive Organic Name Reactions and Reagents. (2010). Williamson Ether Synthesis. John Wiley & Sons, Inc.

- Mass spectrometry- Fragmentation patterns of phenols & ethers. (2020). YouTube.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Proprep. (n.d.). What are the characteristic absorption bands in the ether ir spectrum that help in identifying ethers in organic compounds?

- Allen Institute. (n.d.). Convert phenol to phenetole.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- SpectraBase. (n.d.). 3-Chloro-4-fluorophenol - Optional[1H NMR] - Spectrum.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.

- Ragan, M. A. (1984). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 62(12), 2640-2645.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. Convert phenol to phenetole. [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. 3-Chloro-4-fluorophenol(2613-23-2) 13C NMR [m.chemicalbook.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. 3-Chloro-4-fluorophenol(2613-23-2) MS spectrum [chemicalbook.com]

- 16. whitman.edu [whitman.edu]

The Emerging Potential of 3-Chloro-4-fluorophenetole in Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms has become a cornerstone for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide delves into the untapped potential of 3-Chloro-4-fluorophenetole, a halogenated aromatic ether, as a versatile building block in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes data from structurally analogous compounds, such as 3-chloro-4-fluorophenol and 3-chloro-4-fluoroaniline, to project its synthetic accessibility, physicochemical characteristics, and potential therapeutic applications. By leveraging established principles of bioisosterism and structure-activity relationships, we present a forward-looking analysis for researchers, scientists, and drug development professionals. This guide provides a robust framework for exploring this compound in the design of novel therapeutics, complete with detailed, actionable experimental protocols.

Introduction: The Strategic Role of Halogens in Drug Design

The deliberate introduction of halogen atoms, particularly fluorine and chlorine, into drug candidates is a powerful strategy to enhance a multitude of properties critical for therapeutic success.[1][2][3][4][5] Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's pKa, metabolic stability, and binding affinity to target proteins.[3][6] Chlorine, while also electronegative, offers a larger atomic radius and different electronic properties, which can be exploited to modulate lipophilicity and introduce specific interactions within a binding pocket.[2][4] The combination of both a chlorine and a fluorine atom on a phenetole scaffold, as in this compound, presents a unique opportunity to fine-tune these properties with a high degree of precision.

This guide explores the prospective applications of this compound by examining the known chemistry and biological activities of its close structural relatives. The core hypothesis is that the ethyl ether moiety, in conjunction with the 3-chloro and 4-fluoro substitution pattern, can serve as a valuable pharmacophore or a key intermediate in the synthesis of novel drug candidates across various therapeutic areas.

Physicochemical Properties and Synthetic Rationale

| Property | Predicted Value/Characteristic for this compound | Rationale |

| Molecular Weight | 176.59 g/mol | Calculated from the atomic weights of its constituent atoms. |

| LogP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | The addition of the ethyl group significantly increases lipophilicity compared to the parent phenol (LogP of 3-chloro-4-fluorophenol is 2.38).[7] |

| Aqueous Solubility | Low | Increased lipophilicity from the ethyl group will likely decrease aqueous solubility compared to the corresponding phenol. |

| pKa | Not applicable (ether) | The absence of an acidic proton (like the hydroxyl group in phenol) makes it a neutral molecule under physiological conditions. |

| Metabolic Stability | Potentially enhanced | The ethyl ether linkage is generally more resistant to metabolic cleavage than a free phenol. The 4-fluoro substituent can block potential sites of aromatic hydroxylation, a common metabolic pathway.[6] |

Proposed Synthesis of this compound

A straightforward and efficient synthesis of this compound can be envisioned via the Williamson ether synthesis, starting from the commercially available 3-chloro-4-fluorophenol.

Reaction Scheme:

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Chloro-4-fluorophenol, ethyl iodide, potassium carbonate (anhydrous), acetone (anhydrous).

-

Procedure: a. To a solution of 3-chloro-4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add ethyl iodide (1.2 eq) dropwise to the suspension. d. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[9][10]

Potential Applications in Medicinal Chemistry

The unique combination of electronic and steric properties of this compound makes it an attractive scaffold for several therapeutic areas.

As a Bioisostere in Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic ring that occupies the ATP-binding pocket. The this compound moiety can serve as a bioisosteric replacement for other commonly used fragments, such as the 3-chloro-4-fluoroaniline found in Gefitinib, an EGFR inhibitor.[11][12] The ether linkage, being a hydrogen bond acceptor but not a donor, can alter the binding mode and potentially improve selectivity or reduce off-target effects.

Caption: Bioisosteric relationship between aniline and phenetole moieties.

Scaffolds for Novel Antiviral and Antibacterial Agents

The phenoxyacetic acid scaffold, which can be synthesized from the corresponding phenol, has been explored for various biological activities.[13] By analogy, this compound can be a precursor to a variety of derivatives with potential antimicrobial properties. The halogen substituents can enhance membrane permeability and interaction with microbial targets.

Modulators of Ion Channels and GPCRs

The lipophilic nature of the this compound core makes it a suitable candidate for targeting transmembrane proteins such as ion channels and G-protein coupled receptors (GPCRs). The specific substitution pattern can influence the conformation of the molecule, allowing for selective binding to allosteric sites.

In Vitro Evaluation Strategies

To explore the therapeutic potential of this compound and its derivatives, a systematic in vitro evaluation is necessary.

General Cytotoxicity Assays

Initial screening should involve assessing the general cytotoxicity of the synthesized compounds to establish a therapeutic window.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line for oncology applications) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-Chloro-4-fluorophenol | 2613-23-2 [smolecule.com]

- 8. 3-Chloro-4-fluorophenol [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. (3-CHLORO-4-FLUOROPHENOXY)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. An evaluation of three in vitro cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorophenetole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 3-Chloro-4-fluorophenetole, a valuable intermediate in the development of pharmaceuticals and other advanced materials. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical logic and field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether. The presence of both chlorine and fluorine atoms on the phenyl ring, combined with the ethoxy group, imparts unique electronic and lipophilic properties. This substitution pattern is of significant interest in medicinal chemistry, where the strategic incorporation of halogens can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While not as widely documented as its precursor, 3-chloro-4-fluorophenol, understanding its synthesis is key to unlocking its potential in novel molecular design.

Core Synthetic Strategy: A Two-Step Approach

The most logical and industrially scalable approach to the synthesis of this compound is a two-step process. This involves the initial synthesis of the key intermediate, 3-chloro-4-fluorophenol, followed by its O-ethylation to yield the target phenetole.

Caption: Overall synthetic strategy for this compound.

PART 1: Synthesis of the Key Precursor: 3-Chloro-4-fluorophenol

The availability of high-purity 3-chloro-4-fluorophenol is paramount for the successful synthesis of the final product. There are two primary, well-established routes to this precursor, each with its own set of advantages and considerations.

Route A: Reduction of 3-Chloro-4-fluoronitrobenzene

This is a common and efficient method, starting from the commercially available 3-chloro-4-fluoronitrobenzene. The core of this transformation is the reduction of the nitro group to a hydroxyl group. While direct reduction to the phenol is less common than reduction to the aniline, it can be achieved through diazotization of the corresponding aniline followed by hydrolysis. A more direct, albeit less frequently cited, method would be a nucleophilic aromatic substitution of the nitro group, though this is generally challenging. The most practical approach involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to the phenol.

A related and often more direct synthesis of substituted phenols involves the reduction of the corresponding nitro compound. For instance, the reduction of 3-chloro-4-fluoronitrobenzene is a key step in producing valuable intermediates.[1]

Caption: Synthetic pathway from 3-Chloro-4-fluoronitrobenzene to 3-Chloro-4-fluorophenol.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene to 3-Chloro-4-fluoroaniline [1]

-

Reaction Setup: In a suitable hydrogenation reactor, a solution of 3-chloro-4-fluoronitrobenzene in an appropriate solvent (e.g., ethanol or ethyl acetate) is prepared.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas (typically 1-5 atm). The reaction mixture is then stirred vigorously at room temperature or slightly elevated temperatures until the theoretical amount of hydrogen is consumed.

-

Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-chloro-4-fluoroaniline, which can be used in the next step or purified further by distillation or recrystallization.

Route B: Electrophilic Chlorination of 4-Fluorophenol

This route offers a more direct approach, starting from the readily available 4-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct chlorination of 4-fluorophenol is expected to yield a mixture of 2-chloro-4-fluorophenol and 2,6-dichloro-4-fluorophenol. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial to maximize the yield of the desired mono-chlorinated product.

A process for preparing 2-chloro-4-fluorophenol involves the chlorination of 4-fluorophenol with a chlorinating agent in the presence of water.[2]

Experimental Protocol: Chlorination of 4-Fluorophenol [2]

-

Reaction Setup: 4-Fluorophenol is dissolved in a suitable solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or an aqueous medium.

-

Chlorinating Agent: A controlled amount (typically 1.0-1.1 equivalents) of a chlorinating agent, such as chlorine gas or sulfuryl chloride, is slowly added to the solution at a controlled temperature (usually between 0 and 25 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to ensure the complete consumption of the starting material and to minimize the formation of di-chlorinated byproducts.

-

Work-up: Upon completion, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation or column chromatography to isolate the 3-chloro-4-fluorophenol.

Table 1: Comparison of Synthetic Routes to 3-Chloro-4-fluorophenol

| Feature | Route A: Reduction of Nitro Compound | Route B: Chlorination of Phenol |

| Starting Material | 3-Chloro-4-fluoronitrobenzene | 4-Fluorophenol |

| Key Transformation | Nitro group reduction, diazotization, hydrolysis | Electrophilic aromatic substitution |

| Advantages | High regioselectivity, often cleaner reactions. | More direct route. |

| Disadvantages | Multi-step process. | Potential for over-chlorination, leading to byproduct formation and purification challenges. |

| Typical Yields | 70-90% (overall) | 60-80% (of desired isomer) |

PART 2: O-Ethylation of 3-Chloro-4-fluorophenol: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for the preparation of ethers.[3][4] It proceeds via an S\textsubscript{N}2 reaction between a deprotonated alcohol (an alkoxide) and an alkyl halide.[4] In the context of synthesizing this compound, this involves the reaction of the 3-chloro-4-fluorophenoxide ion with an ethylating agent.

The choice of base, solvent, and ethylating agent is critical for optimizing the reaction conditions and maximizing the yield and purity of the final product.

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Causality Behind Experimental Choices

-

Choice of Base: The acidity of the phenolic proton in 3-chloro-4-fluorophenol is higher than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion. Therefore, moderately strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are sufficient to achieve complete deprotonation. The choice between these bases often depends on the solvent system and the desired reaction temperature.

-

Choice of Ethylating Agent: Primary alkyl halides are ideal for Williamson ether synthesis to avoid competing elimination reactions.[4] Ethyl bromide (CH₃CH₂Br) and diethyl sulfate ((CH₃CH₂)₂SO₄) are excellent choices. Ethyl bromide is often preferred for its volatility, which can facilitate its removal after the reaction. Diethyl sulfate is a more powerful ethylating agent but is also more toxic.

-

Choice of Solvent: The solvent plays a crucial role in facilitating the S\textsubscript{N}2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic.[5] Alcohols like ethanol can also be used, especially when the corresponding sodium ethoxide is used as the base, although reaction rates may be slower.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, self-validating system based on established Williamson ether synthesis procedures for analogous substituted phenols.

-

Reaction Setup: To a solution of 3-chloro-4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF, approximately 5-10 mL per gram of phenol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq).

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium 3-chloro-4-fluorophenoxide.

-

Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl bromide, 1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone, this is approximately 56 °C) and maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with water, followed by a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Table 2: Key Parameters for the Williamson Ether Synthesis of this compound

| Parameter | Recommended Conditions | Rationale |

| Base | Anhydrous K₂CO₃, NaOH, KOH | Sufficiently basic to deprotonate the phenol; K₂CO₃ is often preferred for its ease of handling and removal. |

| Ethylating Agent | Ethyl bromide, Diethyl sulfate | Primary alkylating agents that favor S\textsubscript{N}2 over elimination. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |

| Temperature | Reflux temperature of the solvent | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, but should be monitored by TLC or GC. |

| Expected Yield | 80-95% | Based on analogous reactions reported in the literature. |

PART 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to H-F and H-H coupling. An ethyl group signal consisting of a triplet (3H, -CH₃) and a quartet (2H, -OCH₂-). |

| ¹³C NMR | Aromatic carbons (6C) with signals influenced by the chloro, fluoro, and ethoxy substituents. Two aliphatic carbon signals for the ethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern for the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=C stretching in the aromatic ring, C-O-C stretching of the ether linkage, and C-Cl and C-F stretching. |

Conclusion

The synthesis of this compound is a straightforward yet important process for accessing a valuable building block in modern chemical research. The two-step approach, involving the synthesis of 3-chloro-4-fluorophenol followed by a Williamson ether synthesis, provides a reliable and scalable route. By carefully selecting the reaction conditions for each step, researchers can achieve high yields and purity of the final product. This guide provides the necessary technical details and scientific rationale to enable the successful synthesis and characterization of this compound for its application in the development of novel pharmaceuticals and advanced materials.

References

- PubChem. 3-Chloro-4-methoxyaniline. [Link]

- Utah Tech University. Williamson Ether Synthesis. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- PrepChem. Synthesis of 3-Chloro-4(1-chloromethyl-ethyl)-nitrobenzene. [Link]

- NCERT. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

- Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

- PrepChem. Synthesis of 3-chloro-nitro-benzene. [Link]

- PubChem. 3-Chloro-4-ethoxyaniline. [Link]

- Organic Syntheses. m-CHLORONITROBENZENE. [Link]

- Chem-Station. Williamson Ether Synthesis. [Link]

- Google Patents. Method for synthesizing 3-chloro-4-methylaniline.

- Google Patents. Preparation method of 3-chloro-4-fluoroaniline.

- IARC Publications. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]

- Google Patents. Process for preparing 3-chloro-4-fluoronitrobenzene.

- ResearchGate. Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... [Link]

- Google Patents. Process for preparing 2-chloro-4-fluorophenol.

Sources

- 1. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Chloro-4-ethylnitrobenzene|lookchem [lookchem.com]

An In-depth Technical Guide to the Safe Handling and Disposal of 3-Chloro-4-fluorophenetole

Abstract: This technical guide provides a comprehensive overview of the safety, handling, and disposal protocols for 3-Chloro-4-fluorophenetole. As specific toxicological and safety data for this compound are not extensively documented, this guide synthesizes information from structurally analogous compounds, primarily its precursor 3-Chloro-4-fluorophenol and related halogenated aromatic ethers. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation for researchers, scientists, and drug development professionals.

Introduction and Expert Foreword

The causality behind the stringent protocols described in this guide is rooted in the known hazard profiles of similar molecules. Halogenated aromatic compounds can exhibit moderate to high toxicity, are often skin and eye irritants, and can pose environmental hazards if not disposed of correctly.[1][2] The ether linkage in phenetole is generally stable, but the overall toxicological profile is dictated by the substituted aromatic ring. This guide is therefore built on a foundation of "read-across" toxicological assessment, a scientifically accepted methodology for addressing data-poor substances.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for this compound, this assessment is based on its closest structural analogs.

GHS Classification (Anticipated)

The following GHS hazard classifications are extrapolated from analogs like 3-Chloro-4-fluorophenol and 4-Chloro-3-fluoroanisole.[3][4][5]

| Hazard Class | Hazard Category | Hazard Statement | Source (Analog) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3][4][6] |

| (Single Exposure) | (Respiratory tract irritation) | ||

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | [7] |

Pictograms:

Signal Word: Warning [3]

Summary of Toxicological Profile

-

Inhalation: Vapors or aerosols may cause irritation to the respiratory tract.[3][4]

-

Dermal Contact: Expected to be a skin irritant. Prolonged contact may lead to redness, and dermatitis. Absorption through the skin may be harmful.[4][7]

-

Eye Contact: Expected to cause serious eye irritation.[3][6]

-

Chronic Effects: Long-term exposure data is not available. However, prolonged or repeated exposure to related chlorophenols may cause damage to organs.[1][8]

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure. A multi-layered approach combining engineering controls and PPE is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9][10]

-

Ventilation: The laboratory must be well-ventilated to ensure fugitive emissions are diluted and removed.[3]

-

Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE)

A risk assessment should guide the final selection of PPE. The following represents the minimum required standard.

-

Hand Protection: Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[6][7]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. For larger quantities or tasks with a high splash risk, a chemically resistant apron is required.[8]

-

Respiratory Protection: Not typically required when working within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Protocols

General Handling

-

Training: Personnel must be fully trained on the hazards of halogenated aromatic compounds and the specific procedures outlined in this guide.

-

Avoidance of Contact: Avoid all personal contact, including inhalation. Do not breathe dust, fume, gas, mist, vapors, or spray.[4][10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][12]

-

Aerosol Prevention: Avoid actions that could generate aerosols or dust.

Storage

-

Container: Store in a tightly closed, properly labeled container.[3][7]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[11]

-

Incompatibilities: Store away from strong oxidizing agents.[11]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol

This protocol is for minor laboratory spills (<100 mL). For major spills, evacuate the area and contact the institutional Environmental Health & Safety (EHS) department.

Step-by-Step Spill Cleanup:

-

Alert Personnel: Immediately alert others in the area.

-

Ensure Ventilation: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

-